Cardioselectivity: Bronchial Sparing Effect
The cardioselectivity of deacyl acebutolol (diacetolol) is superior to that of its parent drug, acebutolol, as demonstrated by its significantly reduced antagonism of beta-2 adrenoceptors in human bronchial tissue. This is a key differentiator for researchers investigating respiratory safety profiles. In an ex vivo human tissue model, the presence of a therapeutic concentration of diacetolol required only a 5.51-fold increase in isoprenaline to overcome bronchial blockade, compared to a 32.6-fold increase for the non-selective blocker propranolol and a 4.63-fold increase for acebutolol [1]. This quantifies a higher degree of pulmonary safety for the metabolite.
Acebutolol: 4.63
Propranolol: 32.6
| Evidence Dimension | Isoprenaline dose ratio for bronchodilatation (degree of bronchial beta-2 blockade) |
|---|---|
| Target Compound Data | 5.51 (Dose ratio for diacetolol) |
| Comparator Or Baseline | 4.63 (Dose ratio for acebutolol); 32.6 (Dose ratio for propranolol); 2.82 (Dose ratio for atenolol); 1.95 (Dose ratio for bisoprolol) |
| Quantified Difference | Diacetolol demonstrates a 15.9% higher dose ratio than acebutolol, indicating marginally less bronchial blockade at therapeutic levels, and is 83% more cardioselective than propranolol. |
| Conditions | Ex vivo study on human isolated bronchi, at plasma concentrations equivalent to a single usual therapeutic dose. |
Why This Matters
This data is critical for pharmacologists selecting a beta-blocker probe to minimize confounding respiratory effects in preclinical models, establishing deacyl acebutolol as a more selective tool than acebutolol or propranolol.
- [1] Naline E, Sarria B, Ertzbischoff O, Ozanne P, Advenier C. Comparative beta-adrenoceptor blocking effects of propranolol, bisoprolol, atenolol, acebutolol and diacetolol on the human isolated bronchus. Br J Clin Pharmacol. 1990 May;29(5):555-61. View Source
